

# Post-Translational Modifications of PGAM1: A Technical Guide for Researchers

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## Abstract

Phosphoglycerate mutase 1 (**PGAM1**) is a critical glycolytic enzyme that catalyzes the isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Beyond its canonical role in glycolysis, **PGAM1** is increasingly recognized as a key regulator of central carbon metabolism, coordinating glycolytic flux with biosynthetic pathways such as the pentose phosphate pathway (PPP) and serine synthesis.[1] Its expression and activity are frequently upregulated in various human cancers, correlating with poor prognosis and making it a compelling target for therapeutic development.[2][3][4] The functional versatility of **PGAM1** is intricately controlled by a suite of post-translational modifications (PTMs), including phosphorylation, acetylation, ubiquitination, and succinylation. These modifications dynamically modulate its enzymatic activity, stability, and interaction with other cellular components, providing a rapid and precise mechanism for metabolic reprogramming in response to oncogenic signals and nutrient availability. This guide provides an in-depth overview of the key PTMs of **PGAM1**, summarizing the quantitative effects, detailing relevant experimental protocols, and illustrating the associated signaling pathways.

## Phosphorylation

Phosphorylation is a primary mechanism for the acute regulation of **PGAM1** activity, particularly in cancer cells driven by hyperactive tyrosine kinases.[5] This modification enhances enzymatic function, providing a metabolic advantage for tumor growth.[6]

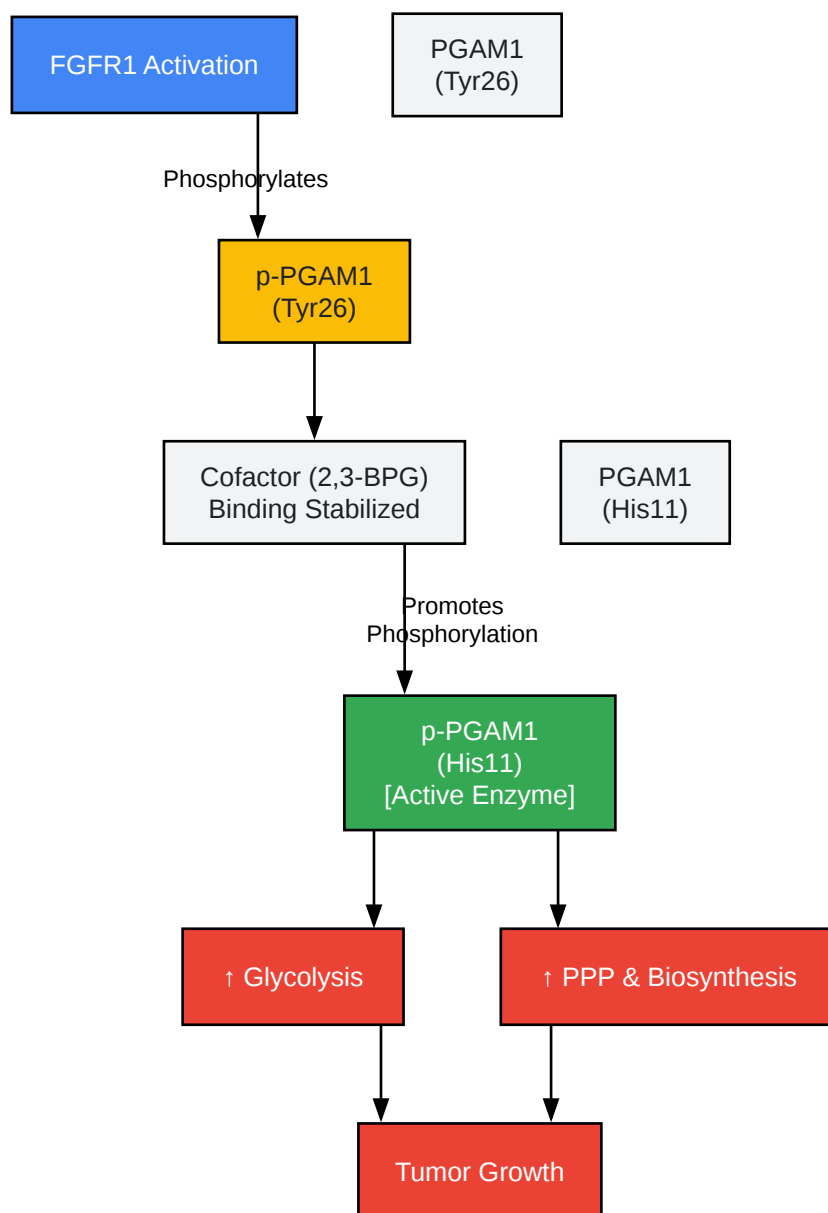
## Sites and Functional Impact

**PGAM1** is phosphorylated at multiple residues, with tyrosine and histidine phosphorylation being crucial for its activation.

- **Tyrosine Phosphorylation (Y26):** Phosphorylation at Tyrosine 26 is a key event driven by oncogenic tyrosine kinases like FGFR1 and EGFR.[5] This modification does not intrinsically activate the enzyme but enhances its activity by stabilizing the binding of the cofactor 2,3-bisphosphoglycerate (2,3-BPG). This stabilization promotes the subsequent phosphorylation of the catalytic Histidine 11 (H11).[5][7] Structurally, Y26 phosphorylation induces a conformational change, displacing the inhibitory glutamate residue (E19) from the active site, which facilitates substrate binding.[5][7] This modification is commonly found in diverse human cancers and is linked to increased cancer cell proliferation and tumor growth.[5][8]
- **Histidine Phosphorylation (H11):** The catalytic cycle of **PGAM1** involves a phosphohistidine intermediate at Histidine 11.[2] This is achieved by the transfer of a phosphate group from the cofactor 2,3-BPG.[5] Phospho-H11 is the active form of the enzyme that donates a phosphate to 3-PG to form the 2,3-BPG intermediate, which then transfers a different phosphate back to H11 to release the product 2-PG.[7] It has been shown that phospho-H11 activates **PGAM1**, at least in part, by promoting the binding of the substrate 3-PG.[5] Interestingly, under conditions of low PKM2 activity, the accumulation of phosphoenolpyruvate (PEP) can serve as a phosphate donor to phosphorylate H11, allowing cancer cells to produce pyruvate independently of PKM2.[9]
- **Serine Phosphorylation (S31, S118):** Proteomic analyses have identified phosphorylation at Serine 31 and Serine 118.[10] In several cancers, including breast (BRCA) and colon (COAD), S118 phosphorylation is elevated compared to normal tissues.[10] Similarly, S31 phosphorylation is higher in pancreatic (PAAD), lung (LUSC, LUAD), and liver (HCC) cancers.[10] The precise functional consequence of serine phosphorylation on **PGAM1** activity is still under investigation.

## Signaling Pathway: FGFR1-Mediated Activation

Oncogenic signaling through receptor tyrosine kinases like FGFR1 directly leads to the phosphorylation and activation of **PGAM1**. This creates a feed-forward loop that enhances the metabolic output required for rapid cell proliferation.



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FGFR1 signaling enhances **PGAM1** activity via Y26 phosphorylation.

## Acetylation

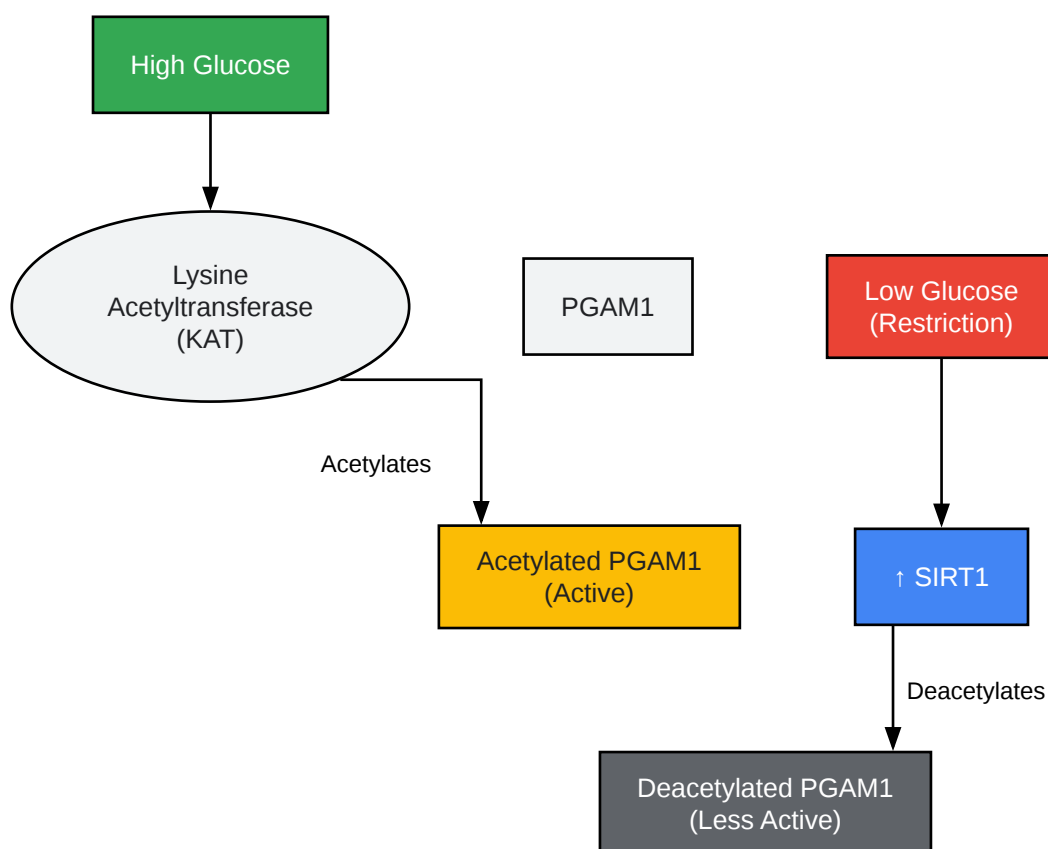
Lysine acetylation is a key PTM that responds to cellular nutrient status, particularly glucose availability. For **PGAM1**, acetylation serves to enhance its catalytic function.

## Sites and Functional Impact

**PGAM1** is acetylated on multiple lysine residues located in its C-terminal "cap" region, which is known to influence catalytic efficiency.[11] Identified sites include Lys251, Lys253, and Lys254. [9] Acetylation of these residues enhances **PGAM1**'s enzymatic activity.[11] Conversely, deacetylation by the NAD<sup>+</sup>-dependent deacetylase Sirtuin 1 (SIRT1) attenuates its activity.[11] [12] This regulatory mechanism directly links the energy state of the cell (via NAD<sup>+</sup> levels) to the rate of glycolysis. Under high glucose conditions, **PGAM1** is acetylated and active, while under glucose restriction, SIRT1 levels rise, leading to **PGAM1** deacetylation and reduced activity.[9][11]

## Signaling Pathway: Regulation by Glucose Availability

The acetylation status of **PGAM1** is dynamically regulated by the opposing activities of an unknown acetyltransferase and the deacetylase SIRT1, which acts as a sensor for cellular energy levels.



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**PGAM1** acetylation is controlled by glucose levels via SIRT1.

## Ubiquitination

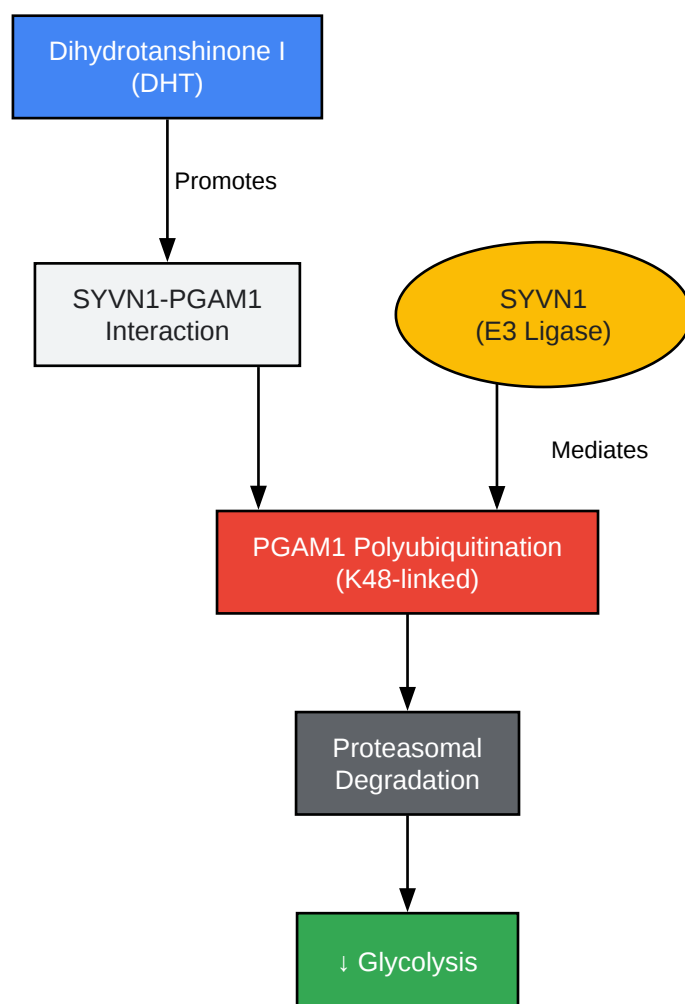
Ubiquitination is a modification that primarily targets proteins for degradation, thereby controlling protein homeostasis. Recent findings have identified a pathway for the targeted degradation of **PGAM1**.

## Sites and Functional Impact

The E3 ubiquitin ligase Synoviolin 1 (SYVN1) has been identified as a key regulator of **PGAM1** stability.<sup>[13]</sup> SYVN1 mediates K48-linked polyubiquitination of **PGAM1**, which marks it for degradation by the 26S proteasome.<sup>[13]</sup> This process can be induced by certain small molecules, such as Dihydrotanshinone I (DHT), a natural compound derived from *Salvia miltiorrhiza*.<sup>[13]</sup> By promoting the interaction between SYVN1 and **PGAM1**, DHT leads to **PGAM1** degradation, resulting in the disruption of glycolytic flux and suppression of tumor growth in hepatocellular carcinoma.<sup>[13]</sup>

## Signaling Pathway: DHT-Induced Degradation

The natural compound DHT can trigger the ubiquitination and subsequent degradation of **PGAM1** by enhancing its recognition by the E3 ligase SYVN1.



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DHT induces **PGAM1** degradation via the SYVN1 E3 ligase.

## Other Modifications

### Succinylation

Aspirin, a known chemopreventive agent, has been shown to restrict glycolysis by modulating **PGAM1** succinylation.[14]

- Site and Impact: Aspirin treatment reduces the succinylation of **PGAM1** at Lysine 99 (K99). This modification is critical for enzymatic activity, and its reduction leads to suppressed glycolysis in liver cancer cells.[14]

- Regulating Enzymes: Histone acetyltransferase 1 (HAT1) has been identified as a "writer" of **PGAM1** succinylation. The expression of HAT1 is, in turn, upregulated by the transcription factor NF- $\kappa$ B (p65). Aspirin inhibits this pathway by down-regulating NF- $\kappa$ B, which leads to decreased HAT1 levels and consequently reduced **PGAM1** K99 succinylation.[\[14\]](#)

## Glycosylation

Public databases indicate that **PGAM1** can be O-linked glycosylated at two sites, though the specific residues and functional implications of this modification are not yet well characterized.[\[15\]](#)

## Summary of **PGAM1** Post-Translational Modifications

The following table summarizes the key quantitative and qualitative data regarding **PGAM1** PTMs.

Modification	Site(s)	Effector Enzyme(s)	Upstream Signal/Inducer	Functional Effect on PGAM1	Quantitative Impact
Phosphorylation	Tyr26	FGFR1, EGFR	Oncogenic signaling	Enhances 2,3-BPG binding, promotes H11 phosphorylation	Enhances 2,3-BPG-dependent activity[5]
His11	2,3-BPG, PEP	Catalytic cycle	Active site for catalysis	Required for enzymatic function[2]	
Acetylation	Lys251, Lys253, Lys254	SIRT1 (deacetylase)	High glucose	Increases enzymatic activity	~30-40% activity increase with deacetylase inhibitor NAM[11]
Ubiquitination	Not specified	SYVN1 (E3 Ligase)	Dihydrodanthione I (DHT)	K48-linked polyubiquitination and proteasomal degradation	Decreases protein level[13]
Succinylation	Lys99	HAT1 (writer)	NF-κB signaling	Increases enzymatic activity	Aspirin reduces succinylation, suppressing activity[14]

## Key Experimental Protocols

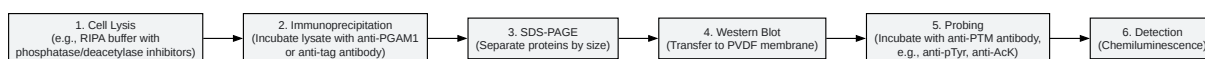
This section provides detailed methodologies for common experiments used to study **PGAM1** PTMs.



# Immunoprecipitation and Western Blot for PTM Detection

This protocol is used to determine the in vivo modification status of **PGAM1**.

Workflow Diagram:



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Workflow for detecting **PGAM1** post-translational modifications.

Methodology:

- Cell Culture and Treatment: Culture cells (e.g., HEK293, H1299) to ~80% confluency. Treat with specific inhibitors if necessary (e.g., 5 mM Nicotinamide (NAM) and 5  $\mu$ M Trichostatin A (TSA) overnight to inhibit deacetylases).[\[11\]](#)
- Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Immunoprecipitation (IP):
  - Pre-clear cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
  - Incubate the supernatant with an anti-**PGAM1** antibody (or an anti-tag antibody like anti-MYC if using tagged **PGAM1**) overnight at 4°C with gentle rotation.[\[11\]](#)
  - Add fresh Protein A/G agarose beads and incubate for an additional 2-4 hours.
  - Wash the beads 3-5 times with lysis buffer to remove non-specific binding.
- Elution and Electrophoresis: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer. Separate the proteins on a polyacrylamide gel.

- Western Blotting:
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate the membrane with a primary antibody specific for the PTM of interest (e.g., anti-phosphotyrosine, anti-acetyl-lysine) overnight at 4°C.
  - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an anti-**PGAM1** antibody to confirm equal loading of the immunoprecipitated protein.[\[5\]](#)[\[11\]](#)

## In Vitro Kinase Assay

This assay directly tests if a specific kinase can phosphorylate **PGAM1**.

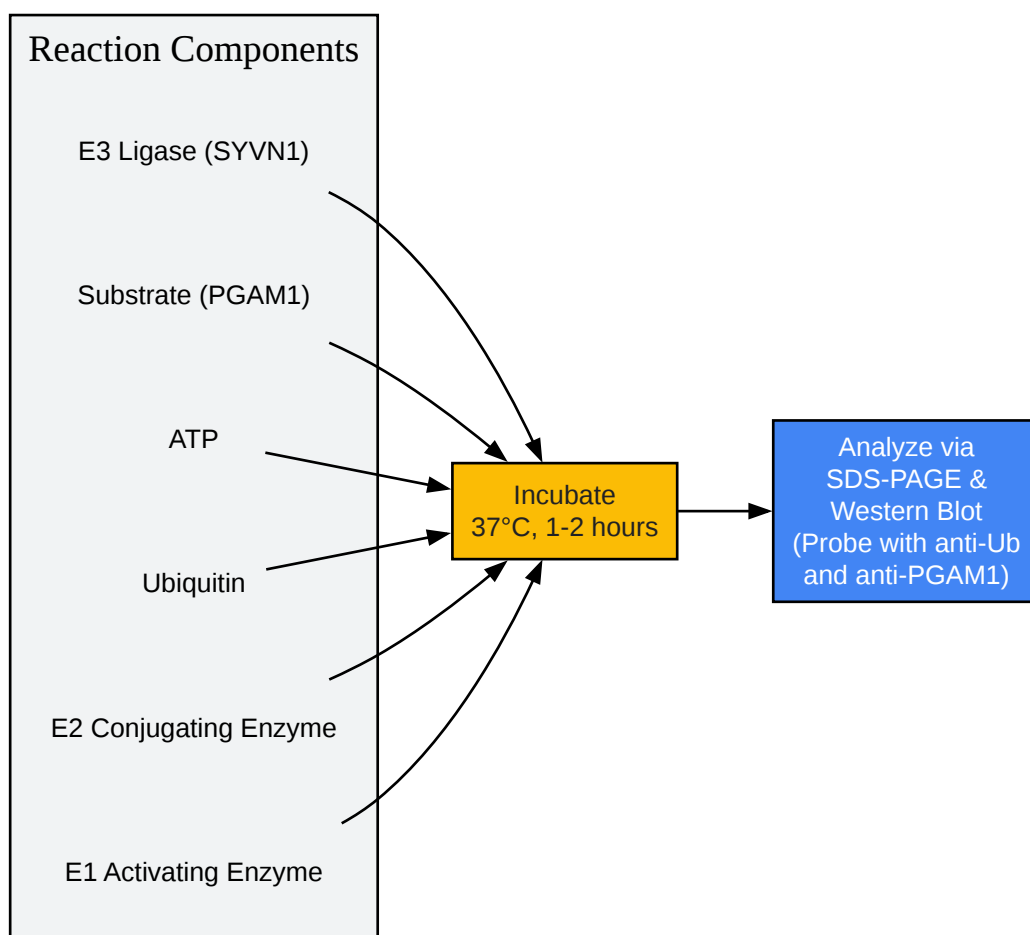
Methodology:

- Reaction Setup: In a microcentrifuge tube, combine the following in a kinase buffer:
  - Purified, recombinant Flag-tagged **PGAM1** (r**PGAM1**) as the substrate.[\[5\]](#)
  - Active, recombinant kinase (e.g., rFGFR1, rEGFR).[\[5\]](#)
  - ATP (typically 100-200  $\mu$ M).
- Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
- Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
- Analysis: Analyze the reaction products by SDS-PAGE and Western blot, probing with a phospho-specific antibody (e.g., anti-phosphotyrosine) to detect **PGAM1** phosphorylation.[\[5\]](#)

## In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade to determine if an E3 ligase targets **PGAM1**.

Workflow Diagram:



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Workflow for an *in vitro* ubiquitination assay.

Methodology:

- Reaction Master Mix: Prepare a master mix on ice containing ubiquitination buffer, ATP, recombinant E1 activating enzyme, a specific E2 conjugating enzyme, and ubiquitin.
- Reaction: To individual tubes, add the master mix, the purified **PGAM1** substrate, and the purified E3 ligase (e.g., SYVN1). Include a negative control reaction lacking the E3 ligase.

- Incubation: Incubate the reactions at 37°C for 1-2 hours.[\[16\]](#)
- Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the samples by Western blot. A "ladder" of higher molecular weight bands appearing when probing with an anti-**PGAM1** or anti-ubiquitin antibody indicates polyubiquitination.

## PGAM1 Enzyme Activity Assay

This assay measures the catalytic conversion of 3-PG to 2-PG.

Methodology:

- Source of Enzyme: Use either purified recombinant **PGAM1** or cell lysates from cells under different experimental conditions.[\[5\]](#)[\[11\]](#)
- Reaction Mixture: Prepare a reaction buffer containing triethanolamine, MgSO<sub>4</sub>, and the substrate, 3-phosphoglycerate.
- Coupling Enzymes: The reaction is typically coupled with downstream enzymes. Add enolase (to convert 2-PG to phosphoenolpyruvate), pyruvate kinase (to convert PEP to pyruvate), and lactate dehydrogenase (to convert pyruvate to lactate). The activity is monitored by the oxidation of NADH to NAD<sup>+</sup>, which is measured as a decrease in absorbance at 340 nm.
- Initiation and Measurement:
  - Add the cofactor 2,3-BPG (e.g., 10 μM) to activate **PGAM1**.[\[5\]](#)
  - Initiate the reaction by adding the **PGAM1**-containing sample.
  - Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH decrease is proportional to **PGAM1** activity.
- Data Analysis: Calculate the specific activity (units per mg of protein). Compare the activity between control and treated/modified samples. For example, compare the activity of **rPGAM1** with and without prior incubation with a kinase.[\[5\]](#)

## Conclusion

The post-translational modification of **PGAM1** is a sophisticated regulatory system that fine-tunes cellular metabolism in response to both internal and external cues. Phosphorylation, acetylation, ubiquitination, and succinylation each provide a distinct layer of control over **PGAM1**'s function, impacting its catalytic activity and protein stability. In cancer, these PTMs are often hijacked to sustain the high metabolic demands of proliferation and survival. A thorough understanding of these regulatory mechanisms, facilitated by the experimental protocols detailed herein, is crucial for researchers and drug development professionals seeking to exploit **PGAM1** as a therapeutic target. Future investigations into the interplay between different PTMs and the identification of the remaining unknown effector enzymes will undoubtedly unveil new avenues for therapeutic intervention in cancer and other metabolic diseases.

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